DecarbamylcefoxitinLactone
Description
Contextualization within Cephamycin Chemistry and Metabolism
Decarbamylcefoxitin (B1670102) Lactone is structurally related to the cephamycin class of β-lactam antibiotics. Cephamycins, including Cefoxitin (B1668866), are characterized by a 7-α-methoxy group on the cephem nucleus, which confers a high degree of resistance to β-lactamase enzymes produced by various bacteria. nih.govnih.gov The metabolism and degradation of cephamycins can occur through several pathways, including the hydrolysis of the β-lactam ring, which is a common mechanism of bacterial resistance.
The formation of Decarbamylcefoxitin Lactone from Cefoxitin involves a two-step process: decarbamylation followed by intramolecular cyclization (lactonization). The initial step is the removal of the carbamate (B1207046) group (–OCONH₂) from the C-3 side chain of Cefoxitin. This results in an intermediate, Decarbamylcefoxitin. Subsequently, this intermediate undergoes an intramolecular esterification, where the hydroxyl group on the C-3 side chain attacks the carboxyl group at C-4, forming a stable five-membered lactone ring. This transformation represents a significant alteration of the parent molecule's structure. tandfonline.com
This degradation pathway can be influenced by factors such as pH and temperature during the manufacturing process or storage of Cefoxitin. researchgate.netresearchgate.net The presence of Decarbamylcefoxitin Lactone is therefore an indicator of Cefoxitin degradation. researchgate.net
Historical Overview of its Identification and Initial Research Focus
Cefoxitin was developed by Merck & Co., Inc. and introduced in 1972. Following its development, rigorous stability and impurity profiling studies were conducted to ensure its quality and safety. It was during these stress stability studies that Decarbamylcefoxitin Lactone was first identified as a significant impurity. jocpr.com The initial research focus on this compound was consequently driven by the necessity to monitor and control its levels in the final drug product.
The identification and characterization of impurities like Decarbamylcefoxitin Lactone are critical for compliance with pharmacopeial standards. jocpr.com Early research efforts were therefore concentrated on developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate, identify, and quantify this lactone in bulk Cefoxitin and its pharmaceutical formulations. researchgate.net The synthesis of Decarbamylcefoxitin Lactone as a reference standard was also a key area of early investigation to facilitate its accurate detection and quantification.
Academic Significance and Research Gaps in Decarbamylcefoxitin Lactone Studies
The primary academic and industrial significance of Decarbamylcefoxitin Lactone lies in its role as a critical quality attribute in the production of Cefoxitin. jocpr.combiosynth.com Its presence beyond established limits can indicate instability or improper manufacturing and storage conditions of the parent antibiotic. As such, it serves as an important reference compound in analytical chemistry for method development and validation for impurity profiling of Cefoxitin. biosynth.com
Despite its importance in quality control, there are significant research gaps concerning the biological activity of Decarbamylcefoxitin Lactone itself. While the mechanism of action of Cefoxitin is well-understood to be the inhibition of bacterial cell wall synthesis, the specific pharmacological and toxicological effects of its lactone degradant are less well-studied. There is a lack of comprehensive studies on its potential to elicit any allergic reactions, contribute to antibiotic resistance, or possess any residual antimicrobial activity. Future research could, therefore, focus on elucidating the complete biological and pharmacological profile of Decarbamylcefoxitin Lactone to better understand the full implications of its presence in Cefoxitin preparations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O5S2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18) |
InChI Key |
ZNHLCKJVGCWLCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Formation Pathways and Chemical Transformations of Decarbamylcefoxitinlactone
Chemical Degradation Routes from Cefoxitin (B1668866) Precursors
The primary chemical pathway to Decarbamylcefoxitin (B1670102) Lactone from its precursor, cefoxitin, involves a two-step process: non-enzymatic hydrolysis of the carbamate (B1207046) group, followed by an internal esterification to form the lactone.
The initial step in the formation of Decarbamylcefoxitin Lactone is the hydrolytic cleavage of the carbamate side chain from the cefoxitin molecule. The carbamate moiety in cefoxitin is generally stable, more so than many other types of carbamates, but it can be hydrolyzed under certain conditions. acs.orgnih.gov
The non-enzymatic decarbamylation is typically achieved under acidic conditions. The proposed mechanism involves the protonation of the carbamate group, which facilitates a nucleophilic attack by water. This process results in the release of the carbamoyl (B1232498) group and the formation of a 10-hydroxymethyl intermediate, which is the direct precursor to the lactone. While the carbamate functional group is crucial for the biological activity of many compounds, its removal from cefoxitin initiates the transformation into the lactone derivative. acs.orgnih.gov
Following decarbamylation, the resulting decarbamylcefoxitin intermediate, which possesses a hydroxymethyl group, undergoes a spontaneous intramolecular cyclization to form Decarbamylcefoxitin Lactone. This reaction is an intramolecular esterification, where the hydroxyl group attacks the carboxyl group of the cephem nucleus, creating a stable five-membered γ-lactone ring. wikipedia.org This cyclization is a thermodynamically favorable process for forming five-membered rings. wikipedia.org The formation of the lactone ring significantly alters the molecule's structure compared to the parent cefoxitin, replacing the carbamoyloxymethyl side chain with the new fused ring system.
The stability of cefoxitin and its degradation are highly dependent on the pH and temperature of the solution. These factors influence the kinetics of both the initial decarbamylation and competing degradation reactions, such as the hydrolysis of the β-lactam ring.
Research indicates that cefoxitin exhibits maximum stability in a pH range of 5 to 7. nih.gov In this range at 25°C, cefoxitin loses approximately 10% of its activity over two days. nih.gov The degradation generally follows apparent first-order kinetics. nih.govdtic.mil Cefoxitin is considerably more susceptible to degradation in alkaline environments than in acidic or neutral ones. researchgate.netfrontiersin.org For instance, the half-life of cefoxitin at 25°C is 6.6 days at pH 9, whereas it is 9.3 days at pH 4. frontiersin.org At a pH of 10, degradation is rapid. frontiersin.org
Increasing temperature accelerates the rate of degradation across all pH levels. researchgate.net Studies on other cephalosporins show that a 10°C rise in temperature can increase degradation rates by 2.5 to 3.9 times. researchgate.net For cefoxitin specifically, storage at 37°C can lead to a visible color change in the solution, indicating significant degradation. mdpi.com
The table below summarizes key findings on the stability of cefoxitin under various conditions.
| Condition | Observation | Source |
|---|---|---|
| pH 5-7 (Aqueous Solution) | Maximum stability range for cefoxitin. | nih.gov |
| pH 5-7, 25°C | ~10% loss of activity in 2 days. | nih.gov |
| pH 4, 25°C | Half-life of 9.3 days. | frontiersin.org |
| pH 9, 25°C | Half-life of 6.6 days. | frontiersin.org |
| 125 mg/mL, 20-25°C | Stable for 12 hours in a syringe. | mdpi.com |
Chemical Reactivity and Stability Profiling of Decarbamylcefoxitin Lactone
The chemical reactivity and stability of decarbamylcefoxitin lactone are largely dictated by the presence of the strained β-lactam ring and the newly formed lactone ring.
Stability in Various Solvents and Chemical Environments
The stability of decarbamylcefoxitin lactone is highly dependent on the solvent and the pH of the environment. The lactone ring is susceptible to hydrolysis, particularly in aqueous solutions. The rate of this hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating the degradation.
In organic solvents, especially non-protic ones, the stability of the lactone is generally higher. mdpi.com This is a critical consideration for its synthesis, purification, and storage. For instance, solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) are often used in its chemical synthesis.
Table 2: Stability of Decarbamylcefoxitin Lactone in Different Environments
| Environment | Stability Profile | Key Factors |
| Aqueous Solution (Neutral pH) | Limited stability due to hydrolysis of the lactone ring. | Presence of water as a nucleophile. |
| Aqueous Solution (Acidic pH) | Potential for accelerated hydrolysis of the lactone and β-lactam rings. | Catalysis by H+ ions. |
| Aqueous Solution (Basic pH) | Accelerated hydrolysis of the lactone and potential epimerization. | Catalysis by OH- ions. |
| Aprotic Organic Solvents | Generally stable. | Lack of nucleophilic species to attack the lactone or β-lactam rings. |
| Protic Organic Solvents | Stability may be reduced compared to aprotic solvents. | Potential for solvolysis. |
Identification of Subsequent Degradation Products and Byproducts
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify the degradation products of decarbamylcefoxitin lactone. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for separating and identifying these products. mdpi.comturkjps.orgnih.govinformaticsjournals.co.in
The primary degradation pathway is expected to be the hydrolysis of the lactone ring, which would yield the corresponding hydroxy acid derivative of decarbamylcefoxitin. Further degradation could involve the opening of the β-lactam ring, a common degradation pathway for all penicillin and cephalosporin (B10832234) antibiotics. Under oxidative conditions, modification of the thiophene (B33073) ring could also occur.
The identification process involves comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound. This allows for the elucidation of the structural changes that have occurred.
Mechanisms of Decarbamylcefoxitin Lactone Epimerization or Rearrangement
Decarbamylcefoxitin lactone can undergo several types of rearrangements and epimerization, primarily related to the stereocenters in its core structure and the potential for tautomerism.
Epimerization: Alkaline conditions can facilitate epimerization at carbon atoms adjacent to a carbonyl group. redalyc.org For decarbamylcefoxitin lactone, the carbon atom adjacent to the lactone carbonyl could be susceptible to epimerization through the formation of an intermediate enolate. This would result in a change in the stereochemistry of the molecule.
Rearrangement: The cephem nucleus itself can undergo rearrangement reactions. clockss.orgjst.go.jpru.nl These can be complex and may be influenced by the substituents on the ring system.
Keto-Enol Tautomerism: The lactone functionality introduces the possibility of keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.orgresearchgate.net In this equilibrium, the lactone (keto form) can interconvert to its enol form, which has a hydroxyl group adjacent to a double bond within the ring. The position of this equilibrium is influenced by the solvent and other structural factors. While the keto form is generally more stable, the enol form can be a reactive intermediate in various chemical transformations. libretexts.orglibretexts.org The mechanism for this tautomerism can be catalyzed by either acid or base. libretexts.orglibretexts.org
Advanced Structural Elucidation Methodologies for Decarbamylcefoxitinlactone
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
While the application of 2D NMR techniques is fundamental to the structural elucidation of complex molecules, specific assignments for Decarbamylcefoxitin (B1670102) Lactone are not publicly documented.
Assignment of Proton and Carbon Resonances via 2D NMR (COSY, HSQC, HMBC)
A complete assignment of proton (¹H) and carbon (¹³C) resonances for Decarbamylcefoxitin Lactone would typically be achieved through a combination of 2D NMR experiments. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would identify direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments would then be used to establish longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and identifying the positions of functional groups. Without access to the raw or processed spectral data, a data table of these assignments cannot be constructed.
Stereochemical Assignment through NOESY and Chiral Shift Reagents
The relative stereochemistry of Decarbamylcefoxitin Lactone would be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close in space, providing through-space correlations that are essential for assigning the relative configuration of stereocenters. For the absolute stereochemical assignment, the use of chiral shift reagents in NMR spectroscopy could be employed to differentiate between enantiomers. However, no such studies detailing the NOESY correlations or the use of chiral shift reagents for Decarbamylcefoxitin Lactone are available in the scientific literature.
Conformational Analysis using J-Coupling Constants and ROESY Data
A detailed conformational analysis of the lactone ring and other flexible parts of the molecule would rely on the measurement of vicinal proton-proton coupling constants (³JHH) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) data. The magnitude of ³JHH values can be related to the dihedral angles between coupled protons through the Karplus equation, providing insights into the preferred solution-state conformation. ROESY experiments, similar to NOESY, can provide information about spatial proximities and are particularly useful for molecules of intermediate size. Specific J-coupling constants and ROESY correlations for Decarbamylcefoxitin Lactone have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
HRMS is a critical tool for confirming the elemental composition of a molecule and for studying its fragmentation behavior to further corroborate its structure.
Accurate Mass Measurement and Elemental Composition Determination
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of Decarbamylcefoxitin Lactone. This accurate mass allows for the unambiguous determination of its elemental composition (the exact number of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms), which is a fundamental step in structural elucidation. A search of mass spectrometry databases did not yield a specific high-resolution mass measurement for this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The analysis of these fragmentation pathways provides valuable information about the connectivity of the molecule and the nature of its functional groups. The characteristic losses and resulting fragment ions for Decarbamylcefoxitin Lactone are not documented in the available literature, preventing the creation of a detailed fragmentation table.
Isotopic Labeling Strategies for Mechanistic Insight into Fragmentation
There is no specific information available in the reviewed literature regarding the use of isotopic labeling strategies to investigate the fragmentation mechanisms of Decarbamylcefoxitin Lactone. In principle, such studies would involve the synthesis of the molecule with isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific atomic positions. Analysis of the isotopically labeled compound and its fragments by mass spectrometry would help elucidate the pathways of molecular breakdown. However, no such studies have been published for Decarbamylcefoxitin Lactone.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any results for the X-ray crystal structure of Decarbamylcefoxitin Lactone. Therefore, no definitive three-dimensional structural data is publicly available.
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Geometries
No single-crystal X-ray diffraction data has been published for Decarbamylcefoxitin Lactone. As a result, experimentally determined information on its absolute configuration, bond lengths, and bond angles is not available.
Analysis of Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, no analysis of the crystal packing or intermolecular interactions (such as hydrogen bonding or van der Waals forces) for Decarbamylcefoxitin Lactone can be provided.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Specific FT-IR and Raman spectroscopic data for Decarbamylcefoxitin Lactone are not available in the scientific literature. While the general characteristic vibrational frequencies for functional groups present in the proposed structure (e.g., β-lactam, lactone carbonyl, thioether) are known, a detailed analysis for this specific compound has not been reported.
Identification of Characteristic Carbonyl and Heterocyclic Vibrations
There are no published studies that identify the characteristic carbonyl and heterocyclic vibrational frequencies for Decarbamylcefoxitin Lactone. Such an analysis would require experimental spectroscopic data for the compound, which is currently unavailable.
Comparative Spectral Analysis with Related Cefoxitin (B1668866) Derivatives
A comparative spectral analysis of Decarbamylcefoxitin Lactone with related Cefoxitin derivatives cannot be conducted, as there is no published vibrational spectroscopy data for Decarbamylcefoxitin Lactone. While spectral data for Cefoxitin and other derivatives exist, the absence of data for the target compound precludes any comparative study.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. For a molecule with stereogenic centers, such as Decarbamylcefoxitin Lactone, these methods are exceptionally powerful for establishing its absolute configuration and understanding its conformational behavior in solution. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA) as a function of wavelength. This differential absorption is only observed for chiral molecules within the wavelength range of their chromophoric absorption. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength. Positive or negative peaks, known as Cotton effects, are characteristic of the molecule's stereochemistry and the electronic transitions of its chromophores.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. libretexts.org A plot of the specific rotation [α] versus wavelength gives an ORD curve. In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, which is also referred to as a Cotton effect. libretexts.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and one can be theoretically calculated from the other through the Kronig-Kramers transforms.
For Decarbamylcefoxitin Lactone, the lactone chromophore, as well as other potential chromophores within the molecule, are expected to give rise to distinct signals in both CD and ORD spectra, providing a unique spectroscopic fingerprint of its three-dimensional structure.
Determination of Optical Activity and Stereoisomeric Purity
The primary application of chiroptical spectroscopy for a newly characterized compound like Decarbamylcefoxitin Lactone is the unambiguous confirmation of its optical activity and the assessment of its stereoisomeric purity. A molecule that is chiral and present as a single enantiomer will exhibit a CD and ORD spectrum, whereas a racemic mixture (an equal mixture of both enantiomers) will be chiroptically silent. chromatographytoday.com
The optical activity is quantitatively measured by polarimetry at a single wavelength (commonly the sodium D-line at 589 nm), which provides a specific rotation value. However, ORD provides more detailed information by measuring this rotation across a range of wavelengths. The magnitude of the specific rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For Decarbamylcefoxitin Lactone, a calibrated measurement of its specific rotation can serve as a straightforward method to determine its enantiomeric purity. A sample of 100% pure enantiomer will show the maximum specific rotation, while a sample with a lower enantiomeric excess will exhibit a proportionally smaller rotation.
Circular dichroism is also a highly sensitive method for determining enantiomeric purity. nih.gov The intensity of the CD signal (molar ellipticity) is directly proportional to the enantiomeric excess. nih.gov A plot of the CD intensity at the wavelength of maximum absorption versus the known enantiomeric excess of a series of standards can generate a linear calibration curve. This allows for the precise determination of the stereoisomeric purity of an unknown sample of Decarbamylcefoxitin Lactone. The mirror-image relationship between the CD spectra of the two enantiomers provides a definitive confirmation of their stereochemical relationship. nih.gov
Table 1: Illustrative Relationship Between Enantiomeric Excess and Specific Rotation for a Chiral Lactone
| Enantiomeric Excess (ee %) of (+) enantiomer | Specific Rotation [α]D20 (degrees) |
|---|---|
| 100 | +150.0 |
| 95 | +142.5 |
| 90 | +135.0 |
| 75 | +112.5 |
| 50 | +75.0 |
| 25 | +37.5 |
| 0 (Racemic) | 0.0 |
Correlation with Computational Predictions for Conformational Flexibility
The chiroptical spectra of a molecule are exquisitely sensitive to its three-dimensional structure, including its conformational arrangement. Flexible molecules like Decarbamylcefoxitin Lactone may exist in solution as an equilibrium of multiple low-energy conformers. The experimentally observed CD or ORD spectrum is the Boltzmann-weighted average of the spectra of all contributing conformers. Therefore, chiroptical spectroscopy, when combined with computational chemistry, becomes a formidable tool for elucidating the conformational landscape of the molecule. nih.govnih.gov
The methodology involves several steps. First, a computational conformational search is performed using molecular mechanics or quantum mechanics to identify all stable, low-energy conformers of Decarbamylcefoxitin Lactone. For each of these conformers, the theoretical CD and ORD spectra are then calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). nih.gov These calculations predict the wavelengths, signs, and intensities of the Cotton effects for each individual conformation.
By comparing the experimentally measured CD spectrum with the computationally predicted spectra, the absolute configuration and the predominant solution-state conformation can be determined. nih.gov If the experimental spectrum closely matches the predicted spectrum for a single conformer, it suggests that the molecule adopts a relatively rigid structure. If the experimental spectrum can only be reproduced by a Boltzmann-weighted average of the spectra of several conformers, it provides quantitative insight into the conformational equilibrium. This combined experimental and computational approach is a cornerstone of modern stereochemical and conformational analysis. mdpi.com For Decarbamylcefoxitin Lactone, this would allow for a detailed understanding of the spatial arrangement of the lactone ring and its substituents, which is crucial for a complete structural characterization.
Table 2: Hypothetical Comparison of Experimental CD Data with Computationally Predicted Data for Two Possible Conformers of Decarbamylcefoxitin Lactone
| Source | λmax (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) |
|---|---|---|
| Experimental | 225 | +12,500 |
| 250 | -4,800 | |
| Computed (Conformer A) | 228 | +15,000 |
| 252 | -5,500 | |
| Computed (Conformer B) | 219 | -8,000 |
| 245 | +3,200 | |
| Computed (60% A + 40% B) | 226 | +12,200 |
| 250 | -4,620 |
Synthetic Strategies for Decarbamylcefoxitinlactone and Its Analogs
Total Synthesis Approaches to Decarbamylcefoxitin (B1670102) Lactone
While a direct total synthesis of Decarbamylcefoxitin Lactone has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of cephalosporin (B10832234) analogs. acs.orgthieme-connect.comthieme-connect.comsynarchive.com Such an approach would necessitate a carefully planned retrosynthetic analysis to identify key building blocks and a stereoselective strategy for the crucial lactonization step.
A logical retrosynthetic dissection of Decarbamylcefoxitin Lactone would begin by cleaving the lactone ring to reveal a dihydroxy-functionalized cephem precursor. This intermediate, in turn, can be disconnected at the C-7 amide bond, a common strategy in cephalosporin synthesis, to yield a 7-amino-cephem nucleus and a suitable side-chain precursor. Further disconnection of the cephem core would lead to simpler, achiral starting materials.
Key synthons identified through this retrosynthetic analysis would likely include:
A protected 7-amino-3-hydroxy-cephem derivative: This synthon would serve as the core scaffold of the molecule. Its synthesis would likely involve the construction of the β-lactam and dihydrothiazine rings from acyclic precursors.
A thiopheneacetic acid derivative: This would be required for the acylation of the 7-amino group.
A C-3 side chain precursor: This would be a small, functionalized molecule that can be elaborated to form the lactone ring.
The stereochemistry at the various chiral centers of the cephem nucleus would need to be carefully controlled throughout the synthesis, likely employing chiral auxiliaries or asymmetric catalysis.
A critical step in the proposed total synthesis is the stereoselective formation of the lactone ring. Several methodologies have been developed for the lactonization of cephalosporin derivatives. acs.org One such approach involves the sulfoxide-directed oxidative lactonization from a commercially available cephalosporin intermediate, which has been shown to proceed with high stereoselectivity. acs.org This method could potentially be adapted for the synthesis of Decarbamylcefoxitin Lactone.
The decarbamylation step, if not circumvented by the choice of starting materials, would require a selective method to remove the carbamoyl (B1232498) group without affecting other sensitive functionalities in the molecule. Enzymatic methods or selective chemical hydrolysis could be explored for this purpose.
Semi-Synthetic Routes from Cefoxitin (B1668866) and Related Precursors
Semi-synthetic approaches, starting from the readily available antibiotic cefoxitin, represent a more practical and efficient strategy for the preparation of Decarbamylcefoxitin Lactone. wikipedia.org These routes leverage the existing complex scaffold of cefoxitin and focus on the selective modification of the C-3 side chain.
The selective removal of the carbamoyl group from the 3-(carbamoyloxymethyl) side chain of cefoxitin is a key transformation in the semi-synthesis of its decarbamylated analog. Studies on the synthesis of decarbamoyl cefuroxime acid have demonstrated the feasibility of selective decarbamylation in cephalosporins. gssrr.org This can be achieved through controlled hydrolysis under specific pH conditions. For instance, the degradation of cefoxitin in acidic solution has been shown to lead to the formation of the corresponding decarbamoyl derivative, which subsequently undergoes lactonization. core.ac.uk
Table 1: Key Methodologies for Decarbamylation of Cephalosporins
| Method | Reagents and Conditions | Key Features |
| Acid-catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl) | Can lead to a mixture of products, including the desired decarbamoylated intermediate and the lactone. |
| Base-catalyzed Hydrolysis | Dilute aqueous base (e.g., NaOH) | Reaction conditions need to be carefully controlled to avoid degradation of the β-lactam ring. |
| Enzymatic Decarbamylation | Specific carbamoylases | Potentially highly selective but may require enzyme engineering for specific substrates. |
Following decarbamylation, the resulting 3-hydroxymethyl cephalosporin intermediate can be induced to form the lactone ring. The formation of a lactone from the degradation of cefoxitin in acidic solution has been observed. core.ac.uk This intramolecular cyclization is likely driven by the proximity of the carboxylic acid at C-4 and the newly formed hydroxyl group at C-3'. The reaction can be facilitated by adjusting the pH and temperature to favor the lactonization process.
Table 2: Conditions for Lactonization of Decarbamoyl Cefoxitin Intermediates
| Condition | Description | Expected Outcome |
| Acidic pH | Treatment with dilute acid following decarbamylation. | Promotes the intramolecular esterification to form the lactone ring. |
| Elevated Temperature | Heating the reaction mixture after the initial decarbamylation step. | Can accelerate the rate of lactonization, but may also lead to undesired side reactions if not controlled. |
| Dehydrating Agents | Use of chemical dehydrating agents to remove water and drive the equilibrium towards lactone formation. | Can improve the yield of the lactone but requires careful selection of the agent to avoid β-lactam degradation. |
Process Scale-Up Considerations and Impurity Control
The transition from laboratory-scale synthesis to industrial production of Decarbamylcefoxitin Lactone necessitates meticulous consideration of process scale-up parameters to ensure consistent product quality, yield, and economic viability. A primary challenge in the scale-up of cephalosporin-related compounds is maintaining control over reaction conditions that can significantly impact the impurity profile.
Key process parameters that require careful management during scale-up include:
Temperature Control: Exothermic or endothermic reaction steps must be carefully controlled in large reactors, which have a lower surface area-to-volume ratio compared to laboratory glassware. Inadequate temperature control can lead to the formation of degradation products and other impurities.
Mixing Efficiency: Homogeneous mixing is crucial for ensuring uniform reaction rates and preventing localized concentration gradients that can promote side reactions. The type of impeller, agitation speed, and vessel geometry are critical factors.
Reagent Addition Rate: The rate of addition of reagents can influence selectivity and impurity formation. Controlled addition strategies, such as fed-batch processes, are often employed in large-scale operations. jscimedcentral.com
Solvent Selection and Recovery: The choice of solvents impacts reaction kinetics, product solubility, and ease of purification. On a large scale, solvent recovery and recycling are important for economic and environmental reasons.
Impurity control is a critical aspect of the manufacturing process for Decarbamylcefoxitin Lactone, as impurities can affect the stability and quality of the final product. daicelpharmastandards.com Decarbamylcefoxitin Lactone itself is considered an impurity of the antibiotic Cefoxitin. daicelpharmastandards.com The formation of this lactone can occur during the synthesis or storage of Cefoxitin through the intramolecular cyclization of the decarbamoyl derivative.
Strategies for controlling impurities in the production of Decarbamylcefoxitin Lactone would be adapted from established methods for Cefoxitin and other cephalosporins. These strategies include:
In-Process Controls (IPCs): Regular monitoring of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) allows for the timely adjustment of process parameters to minimize impurity formation.
Crystallization and Recrystallization: These are powerful purification techniques for removing impurities from the final product. The choice of solvent system is critical for achieving high purity and yield.
Chromatographic Purification: While often more expensive for large-scale production, chromatographic methods can be employed to remove challenging impurities that are not effectively removed by crystallization.
Stress Testing: Deliberately subjecting the final product to stress conditions (e.g., heat, humidity, light) helps to identify potential degradation products and establish appropriate storage conditions.
A comprehensive understanding of the reaction mechanism and the kinetics of impurity formation is essential for developing a robust and scalable manufacturing process for Decarbamylcefoxitin Lactone.
Design and Synthesis of Decarbamylcefoxitin Lactone Analogs for Structure-Property Relationship Studies
The design and synthesis of analogs of Decarbamylcefoxitin Lactone are crucial for elucidating structure-property relationships, which can inform the development of related compounds with desired characteristics. By systematically modifying the chemical structure, researchers can probe the influence of different functional groups on properties such as chemical stability, spectroscopic signatures, and biological activity.
Rational Design of Derivatives for Modifying Chemical Stability
The chemical stability of β-lactam-containing molecules like Decarbamylcefoxitin Lactone is a key determinant of their potential utility. The β-lactam ring is susceptible to hydrolysis, which leads to loss of activity in the parent antibiotic, Cefoxitin. The stability of the lactone ring in Decarbamylcefoxitin Lactone is also a factor. The rational design of derivatives to enhance chemical stability often focuses on modifying the substituents on the core cephalosporin nucleus.
Approaches to modifying chemical stability include:
Modification of the 7-acylamino side chain: Altering the steric and electronic properties of the side chain can influence the reactivity of the β-lactam ring. For instance, introducing bulky groups can sterically hinder the approach of nucleophiles that would otherwise lead to ring opening. nih.gov
Introduction of electron-withdrawing or -donating groups: The placement of such groups at strategic positions on the molecule can alter the electron density distribution and thereby influence the susceptibility of the lactone and β-lactam rings to nucleophilic attack.
The synthesis of these analogs would typically involve semi-synthetic modifications of a common starting material, such as 7-aminocephalosporanic acid (7-ACA), or total synthesis for more complex structural changes.
Exploration of Substituent Effects on Spectroscopic Signatures
The spectroscopic signatures of Decarbamylcefoxitin Lactone and its analogs provide valuable information about their chemical structure and electronic environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization.
The effects of substituents on spectroscopic signatures can be systematically studied:
¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons are sensitive to the local electronic environment. By introducing different substituents, one can observe shifts in the NMR signals, providing insights into the electronic effects (inductive and resonance) of the substituents. For example, the chemical shifts of the protons on the β-lactam ring are characteristic and can be used to monitor the integrity of this ring system. researchgate.net
Infrared Spectroscopy: The carbonyl stretching frequency (νC=O) of the β-lactam ring is a particularly useful diagnostic tool. This frequency is typically found at a higher wavenumber (around 1730-1760 cm⁻¹) compared to acyclic amides due to ring strain. The position of this band can be influenced by substituents that alter the ring strain or the electronic properties of the carbonyl group. Similarly, the lactone carbonyl stretching frequency provides information about the five-membered lactone ring.
Mass Spectrometry: MS provides information about the molecular weight and fragmentation pattern of the molecules. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns of different analogs can reveal how substituents influence the stability of different parts of the molecule.
A data table summarizing the expected changes in spectroscopic signatures upon substitution is presented below.
| Substituent Property | Expected Effect on ¹H NMR Chemical Shift (β-lactam protons) | Expected Effect on β-Lactam C=O Stretching Frequency (IR) |
| Electron-withdrawing group | Downfield shift (to higher ppm) | Increase in wavenumber (cm⁻¹) |
| Electron-donating group | Upfield shift (to lower ppm) | Decrease in wavenumber (cm⁻¹) |
| Sterically bulky group | Minor shifts, potential for conformational changes | Minor changes, may be influenced by changes in ring strain |
Preparation of Isotopic Labeling Variants for Mechanistic Probes
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹H with ²H, ¹⁴N with ¹⁵N), researchers can follow the labeled atom through a chemical or biological process.
For Decarbamylcefoxitin Lactone, isotopic labeling can be employed to:
Elucidate the mechanism of its formation from Cefoxitin: By selectively labeling positions in the Cefoxitin molecule, one can determine the origin of each atom in the final lactone product and gain insights into the intramolecular cyclization mechanism.
Study the kinetics of its degradation: Isotope effects can provide information about the rate-determining step in the hydrolysis of the β-lactam or lactone rings.
Serve as internal standards in quantitative analysis: Isotopically labeled analogs are ideal internal standards for mass spectrometry-based quantification methods due to their similar chemical behavior but different mass.
The synthesis of isotopically labeled variants of Decarbamylcefoxitin Lactone can be achieved through several methods:
Biosynthetic Incorporation: If a biosynthetic pathway is utilized, isotopically labeled precursors can be fed to the producing microorganism. nih.gov
Chemical Synthesis: Introducing the isotopic label during a chemical synthesis step allows for precise control over the position of the label. For example, a ¹³C-labeled carbonyl group could be introduced using a labeled acylating agent.
Isotope Exchange Reactions: In some cases, it is possible to exchange an atom for its isotope in the final molecule, although this is often less specific.
The use of isotopically labeled Decarbamylcefoxitin Lactone analogs, in conjunction with techniques like NMR and MS, provides a powerful toolkit for detailed mechanistic investigations. nih.gov
Advanced Analytical Methodologies for Decarbamylcefoxitinlactone Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of pharmaceutical impurities. scispace.com These techniques are proficient in separating, detecting, and quantifying drugs and their related degradants. scispace.com Reversed-phase HPLC is the most common mode used for these separations due to its versatility with a wide range of compound polarities and molecular weights. scispace.com
Method Development for Resolution and Separation from Related Compounds
The primary goal of method development is to achieve adequate resolution between the main active pharmaceutical ingredient (API), Decarbamylcefoxitin (B1670102) Lactone, and other related substances. A typical approach involves a stability-indicating reversed-phase HPLC (RP-HPLC) method, which can separate the drug from its degradation products. researchgate.net
Method development begins with selecting an appropriate stationary phase, commonly a C18 or Phenyl column, which provides effective separation based on hydrophobicity. rjpbcs.comelementlabsolutions.com The mobile phase composition is then optimized, usually consisting of a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comrjpbcs.com Adjusting the pH of the mobile phase is also a critical parameter. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with varying polarities, including Cefoxitin (B1668866) and the less polar Decarbamylcefoxitin Lactone. researchgate.net Detection is typically performed using a UV detector, often at a wavelength of 254 nm. rjpbcs.com
Table 1: Illustrative HPLC/UHPLC Method Parameters for Separation
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 or Phenyl (e.g., 150 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase A | 0.01M Sodium Dihydrogen Orthophosphate or similar buffer | Controls pH and provides the aqueous component for separation. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable time. |
| Flow Rate | 1.0 - 1.5 mL/min (HPLC), <1.0 mL/min (UHPLC) | Controls the speed of the separation and influences resolution. |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and retention, can improve peak shape. |
| Detection | UV at 254 nm | Wavelength at which the parent compound and related impurities absorb light. |
| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |
This table presents a generalized set of starting conditions for method development based on common practices in the analysis of Cefoxitin and its related substances. researchgate.netrjpbcs.com
Validation of Chromatographic Methods for Accuracy and Precision
Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary performance characteristics to be investigated. rjpbcs.comich.org These characteristics include specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ). ich.orgchromatographyonline.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent drug and other impurities. ich.org
Linearity is established by demonstrating that the detector response is directly proportional to the concentration of Decarbamylcefoxitin Lactone over a specified range. researchgate.net
Accuracy refers to the closeness of the test results to the true value and is often assessed by analyzing samples with a known concentration of the impurity (spiked samples). chromatographyonline.com
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.orgchromatographyonline.com
The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com For impurity analysis, this is a critical parameter for ensuring that even small amounts of Decarbamylcefoxitin Lactone can be reliably measured. chromatographyonline.com
Table 2: Representative Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Typical Acceptance Criteria for an Impurity Method |
| Accuracy | Recovery between 80.0% and 120.0% of the true value. |
| Precision (Repeatability, RSD) | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Intermediate Precision (RSD) | Relative Standard Deviation (RSD) ≤ 10.0%. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. Must be precise and accurate. |
This table summarizes typical acceptance criteria for the validation of an analytical method for the quantification of impurities, based on ICH guidelines. ich.orgchromatographyonline.com
Chiral Separation Techniques for Enantiomeric Purity Analysis
Chirality is a critical property in pharmaceuticals, as enantiomers of a single compound can have different pharmacological and toxicological profiles. phenomenex.com Since Decarbamylcefoxitin Lactone is a chiral molecule, analyzing its enantiomeric purity is essential. This is achieved using chiral chromatography.
The most common approach for chiral separation is the use of a chiral stationary phase (CSP) in an HPLC system. phenomenex.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. For the separation of lactones, Pirkle-type or "brush-type" chiral stationary phases are particularly effective. phenomenex.comhplcmart.comhplcmart.com These CSPs operate based on principles of forming transient diastereomeric complexes with the enantiomers, allowing for their resolution. springernature.com
Table 3: Potential Chiral Stationary Phases (CSPs) for Lactone Separation
| CSP Type | Chiral Selector Example | Principle of Separation |
| Pirkle-Type / Brush-Type | (S)-tert-leucine and 3,5-dinitroaniline | π-π interactions, hydrogen bonding, dipole-dipole interactions. phenomenex.com |
| Pirkle-Type / Brush-Type | (S)-tert-leucine and (R)-1-(alpha-naphthyl)ethylamine | Steric interactions and hydrogen bonding. phenomenex.com |
| Polysaccharide-Based | Amylose or Cellulose derivatives | Formation of inclusion complexes within the chiral polymer structure. phenomenex.com |
This table lists classes of chiral stationary phases known to be effective for the separation of chiral compounds, including lactones. phenomenex.comphenomenex.com
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis
Hyphenated techniques, which couple a separation method like LC with a spectroscopic detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR), are powerful tools for impurity analysis. ijprajournal.com They provide not only quantitative data but also rich structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace analysis due to its exceptional sensitivity and selectivity. researchgate.netmdpi.com This technique is capable of detecting and quantifying antibiotic residues and impurities at very low levels (ng/g or lower). nih.gov
In a typical LC-MS/MS method for Decarbamylcefoxitin Lactone, the eluent from the HPLC column is directed into a mass spectrometer. researchgate.net Electrospray Ionization (ESI) is a common ionization technique used for polar compounds like beta-lactam derivatives. The compound is ionized, often forming a protonated molecule [M+H]⁺. The tandem mass spectrometer (MS/MS) then allows for highly selective detection using Multiple Reaction Monitoring (MRM). In MRM, a specific parent ion (e.g., the [M+H]⁺ of Decarbamylcefoxitin Lactone) is selected and fragmented, and a specific fragment ion (product ion) is monitored. This process virtually eliminates interference from the sample matrix, leading to highly reliable quantification at trace levels. nih.govresearchgate.netugent.be
Table 4: Illustrative LC-MS/MS Parameters for Trace Quantification
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar molecules like Decarbamylcefoxitin Lactone. |
| Parent Ion (Q1) | m/z 367.0 | Corresponds to the protonated molecule [M+H]⁺ of the analyte. |
| Product Ion (Q3) | Specific fragment ion | A characteristic fragment resulting from the collision-induced dissociation of the parent ion, used for confirmation and quantification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific parent-to-product ion transition. nih.gov |
| Limit of Quantification | Low ng/mL range | Enables the detection of trace-level impurities. mdpi.comnih.gov |
This table outlines a hypothetical but representative set of parameters for an LC-MS/MS method for the trace analysis of Decarbamylcefoxitin Lactone.
LC-NMR for On-line Structural Elucidation and Impurity Identification
While LC-MS provides molecular weight and fragmentation data, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers definitive structural elucidation. globalresearchonline.net This hyphenated technique combines the separation power of LC with the detailed structural information from NMR spectroscopy, making it invaluable for identifying unknown or unexpected impurities without the need for time-consuming isolation. wisdomlib.orgresearchgate.netconicet.gov.ar
LC-NMR can be operated in several modes:
On-flow mode: NMR spectra are acquired continuously as the chromatographic peak passes through a specialized flow cell within the NMR spectrometer. globalresearchonline.net This provides a quick overview of the components in a mixture.
Stopped-flow mode: When a peak of interest is detected (e.g., by a UV detector), the chromatographic flow is temporarily stopped, and the analyte is held within the NMR flow cell. conicet.gov.ar This allows for the acquisition of more complex and time-intensive 2D NMR experiments (like COSY and HSQC), which are essential for complete structural characterization. ijprajournal.com
The coupling of LC-NMR with LC-MS provides complementary data (molecular weight and molecular formula from MS; detailed atomic connectivity from NMR), creating a powerful platform for the unambiguous identification of impurities like Decarbamylcefoxitin Lactone. wisdomlib.orgconicet.gov.ar
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants (if applicable)
While Decarbamylcefoxitin Lactone itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for the characterization of potential volatile degradants that may form under stress conditions such as high temperature or extreme pH. The thermal degradation of cephalosporins can lead to the formation of smaller, more volatile molecules.
Methodology:
A typical GC-MS method for the analysis of volatile degradants involves a headspace or thermal desorption approach to introduce the volatile compounds into the GC system, followed by separation on a capillary column and detection by a mass spectrometer.
Illustrative GC-MS Parameters for Volatile Degradant Analysis:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 30-450 |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Potential Volatile Degradants:
Spectrophotometric and Electrochemical Detection Methods
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Decarbamylcefoxitin Lactone in solution, particularly for in-process control and dissolution studies. The presence of a chromophoric thiophene (B33073) ring in its structure allows for direct UV absorbance measurement.
Methodology:
The quantification is based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Illustrative UV-Vis Spectrophotometric Parameters:
| Parameter | Value |
| Spectrophotometer | Shimadzu UV-1800 or equivalent |
| Wavelength (λmax) | Approximately 230-240 nm |
| Solvent | Acetonitrile:Water (50:50, v/v) or 0.1 M HCl |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Research Findings:
While specific studies on Decarbamylcefoxitin Lactone are limited, methods for the parent drug, Cefoxitin, often utilize UV detection in the range of 230-254 nm. nih.govinlibrary.uz Given the structural similarities, a similar λmax is expected for the lactone impurity. The precision of such methods, as indicated by the relative standard deviation (RSD), is typically below 2%. moca.net.ua
Electrochemical methods, such as voltammetry and amperometry, provide a highly sensitive alternative for the detection and quantification of electroactive species like Decarbamylcefoxitin Lactone. The presence of the β-lactam ring and other reducible or oxidizable functional groups in its structure makes it amenable to electrochemical analysis.
Methodology:
These techniques involve applying a potential to an electrode and measuring the resulting current. The current generated is proportional to the concentration of the analyte. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed for their enhanced sensitivity and resolution.
Illustrative Electrochemical Detection Parameters:
| Parameter | Value |
| Potentiostat | Metrohm Autolab or equivalent |
| Working Electrode | Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Technique | Differential Pulse Voltammetry (DPV) |
| Potential Range | -1.5 V to +1.5 V |
Research Findings:
Studies on various cephalosporins have demonstrated their electrochemical activity. The β-lactam ring is known to undergo electrochemical reduction. The oxidation of the thiophene moiety can also be observed at positive potentials. The degradation of the β-lactam ring leads to changes in the voltammetric profile, which can be used to monitor the stability of the compound. moca.net.ua
Sample Preparation Strategies and Matrix Effects Mitigation
The accurate quantification of Decarbamylcefoxitin Lactone in complex matrices such as fermentation broths or reaction mixtures requires efficient sample preparation to remove interfering substances.
Solid-Phase Extraction (SPE):
SPE is a widely used technique for the selective extraction and clean-up of analytes from complex samples.
Illustrative SPE Protocol:
| Step | Procedure |
| Cartridge | C18 or a mixed-mode cation exchange (MCX) cartridge |
| Conditioning | Methanol followed by water |
| Loading | Pre-treated sample (e.g., centrifuged and diluted fermentation broth) |
| Washing | Water or a weak organic solvent to remove polar impurities |
| Elution | Methanol or acetonitrile to elute Decarbamylcefoxitin Lactone |
Liquid-Liquid Extraction (LLE):
LLE is another common technique for separating compounds based on their differential solubility in two immiscible liquid phases.
Illustrative LLE Protocol:
| Step | Procedure |
| Sample | Aqueous sample (e.g., fermentation broth) adjusted to a suitable pH |
| Extraction Solvent | Ethyl acetate (B1210297) or dichloromethane (B109758) |
| Procedure | Vigorous mixing of the sample with the extraction solvent, followed by separation of the organic layer |
| Post-extraction | The organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase for analysis. |
Research Findings:
For the extraction of cephalosporins from fermentation broths, both SPE and LLE have been successfully employed. acs.orgtyextractor.com The choice of method depends on the specific matrix and the desired level of purity. For instance, a C18 SPE cartridge can effectively retain Cefoxitin and its impurities from an aqueous matrix, allowing for the removal of polar components.
In chromatographic analysis, co-eluting compounds can significantly interfere with the accurate quantification of the target analyte. Several strategies can be employed to mitigate these matrix effects.
Chromatographic Optimization:
Column Selection: Utilizing a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) can help resolve the analyte from interfering peaks.
Mobile Phase Modification: Adjusting the pH, organic solvent ratio, or using additives in the mobile phase can improve the separation. researchgate.net
Gradient Elution: Employing a gradient elution program can enhance the resolution of complex mixtures.
Advanced Detection Techniques:
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity, as the analyte is identified based on its specific mass-to-charge ratio, minimizing interference from co-eluting compounds that have different masses. nih.gov
Diode Array Detector (DAD): A DAD allows for the acquisition of the entire UV-Vis spectrum of a peak, enabling peak purity analysis to check for co-eluting impurities.
Sample Preparation:
Selective Extraction: As discussed in section 5.4.1, optimized SPE or LLE protocols can significantly reduce the concentration of interfering compounds in the final extract. sigmaaldrich.com
Illustrative Data on Matrix Effect Mitigation:
| Strategy | Effect on Analysis |
| Optimized Gradient Elution | Improved resolution between Decarbamylcefoxitin Lactone and a known process impurity. |
| Use of LC-MS/MS | Specific detection of Decarbamylcefoxitin Lactone in a complex fermentation broth with no interference from matrix components. |
| Selective SPE Clean-up | Reduction of matrix-induced ion suppression in LC-MS analysis by over 80%. |
By implementing these advanced analytical methodologies and sample preparation strategies, the accurate and reliable detection and quantification of Decarbamylcefoxitin Lactone can be achieved, ensuring the quality and safety of Cefoxitin-based pharmaceutical products.
Biochemical and Enzymatic Transformations Involving Decarbamylcefoxitinlactone Non Human Biological Contexts
Role as an Intermediate or Metabolite in Microbial Biosynthetic/Degradative Pathways
There is currently no scientific evidence to suggest that Decarbamylcefoxitin (B1670102) Lactone serves as a natural intermediate or metabolite within microbial biosynthetic or degradative pathways.
Identification of Microorganisms Capable of Producing or Degrading Decarbamylcefoxitin Lactone
No microorganisms have been identified in the scientific literature that are capable of naturally producing or specifically degrading Decarbamylcefoxitin Lactone.
Elucidation of Specific Metabolic Pathways in Select Microorganisms
As no microorganisms have been identified that metabolize this compound, no metabolic pathways involving Decarbamylcefoxitin Lactone have been elucidated.
Metabolic Engineering Strategies for Enhanced Production or Bioremediation
There are no published metabolic engineering strategies targeting the production of Decarbamylcefoxitin Lactone, nor are there any studies on its use in bioremediation, due to the lack of known biological pathways associated with it.
In Vitro Enzyme Kinetic Studies with Decarbamylcefoxitin Lactone
No in vitro enzyme kinetic studies have been published that use Decarbamylcefoxitin Lactone as a substrate or modulator.
Substrate Specificity and Catalytic Efficiency (Kₘ, Vₘₐₓ) Determinations
There are no available data from enzyme kinetic studies to determine parameters such as Kₘ (Michaelis constant) or Vₘₐₓ (maximum reaction velocity) for any enzyme with Decarbamylcefoxitin Lactone as a substrate.
Enzyme Kinetic Parameters for Decarbamylcefoxitin Lactone
| Enzyme | Substrate | Kₘ | Vₘₐₓ | Catalytic Efficiency (k_cat/Kₘ) |
|---|
Analysis of Enzyme Inhibition or Activation by Decarbamylcefoxitin Lactone Analogs
No studies have been published that investigate the potential for analogs of Decarbamylcefoxitin Lactone to act as inhibitors or activators of any specific enzymes.
Interaction with Non-Target Biochemical Systems (e.g., purified enzymes, structural proteins)
There is currently no available research detailing the interaction of Decarbamylcefoxitin Lactone with non-target biochemical systems such as purified enzymes or structural proteins in an in vitro setting.
No studies on the binding affinity, molecular recognition mechanisms, or protein-ligand structural interactions of Decarbamylcefoxitin Lactone have been published in the scientific literature. Consequently, there are no data tables or detailed research findings to report on this topic.
There is no information available to suggest that Decarbamylcefoxitin Lactone modulates any biochemical cascades in a purely in vitro, non-pharmacological context. Research on this specific aspect of the compound's activity has not been published.
Computational and Theoretical Studies of Decarbamylcefoxitinlactone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of Decarbamylcefoxitin (B1670102) Lactone. These computational methods, rooted in quantum mechanics, provide insights into the molecule's behavior at the atomic and subatomic levels, which are often inaccessible through experimental techniques alone. By solving approximations of the Schrödinger equation, researchers can model various molecular properties and reaction pathways.
Determination of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
The electronic landscape of Decarbamylcefoxitin Lactone can be meticulously mapped using quantum chemical calculations. This involves determining the molecular orbitals (MOs), understanding the charge distribution across the molecule, and visualizing the electrostatic potential. These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. For Decarbamylcefoxitin Lactone, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the enol ether moiety, while the LUMO is likely centered on the electron-deficient β-lactam carbonyl group.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the β-lactam ring is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, a key step in the degradation of many β-lactam antibiotics.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For Decarbamylcefoxitin Lactone, the MEP would likely show a strong negative potential around the carbonyl oxygen atoms and a positive potential near the β-lactam carbonyl carbon and the hydrogen atoms.
Illustrative Data Table: Calculated Electronic Properties of Decarbamylcefoxitin Lactone
| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G |
| Mulliken Charge on C=O Carbon (β-lactam) | +0.65 e | DFT/B3LYP/6-31G |
| Mulliken Charge on C=O Oxygen (β-lactam) | -0.58 e | DFT/B3LYP/6-31G |
Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
Quantum chemical calculations are powerful tools for simulating and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations provide a direct link between the molecule's structure and its spectral features.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated spectra with experimental data, the three-dimensional structure of Decarbamylcefoxitin Lactone in solution can be confirmed. Discrepancies between calculated and experimental shifts can indicate specific conformational features or solvent effects.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. nih.gov For Decarbamylcefoxitin Lactone, characteristic vibrational frequencies would be expected for the C=O stretching of the β-lactam (typically around 1760-1800 cm⁻¹ for a strained four-membered ring) and the lactone (around 1740-1760 cm⁻¹). pg.edu.pl
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths. mdpi.com For Decarbamylcefoxitin Lactone, electronic transitions are likely to involve the π systems of the enol ether and the carbonyl groups.
Illustrative Data Table: Simulated Spectroscopic Data for Decarbamylcefoxitin Lactone
| Spectroscopic Technique | Calculated Parameter (Illustrative) | Corresponding Functional Group/Transition |
| ¹³C NMR | δ = 172 ppm | β-Lactam Carbonyl Carbon |
| ¹H NMR | δ = 5.5 ppm | β-Lactam Ring Proton |
| IR | ν = 1785 cm⁻¹ | C=O Stretch (β-Lactam) |
| IR | ν = 1750 cm⁻¹ | C=O Stretch (Lactone) |
| UV-Vis | λmax = 265 nm | π → π* Transition |
Investigation of Reaction Mechanisms and Transition States for Formation/Degradation
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the identification of reactants, products, intermediates, and, crucially, transition states.
For Decarbamylcefoxitin Lactone, a key area of investigation would be the mechanism of its formation from Decarbamylcefoxitin and the pathways of its degradation, particularly the hydrolysis of the β-lactam ring. By locating the transition state structures and calculating their energies, the activation barriers for these reactions can be determined. This information provides insights into the reaction rates and the factors that influence the stability of the molecule.
Computational methods can be used to model the nucleophilic attack of a water molecule on the β-lactam carbonyl carbon, leading to the opening of the four-membered ring. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate. Furthermore, the influence of catalysts, such as acids or bases, on the activation energy can be simulated to understand their role in the degradation process.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, introduce the element of time and temperature, allowing for the exploration of the conformational landscape and the influence of the surrounding environment. mdpi.com
Conformational Ensemble Sampling and Free Energy Landscapes
Decarbamylcefoxitin Lactone, like most molecules, is not a rigid structure but rather exists as an ensemble of different conformations in solution. nih.gov MD simulations can sample these conformations by solving Newton's equations of motion for the atoms of the molecule over a period of time. nih.gov This provides a dynamic picture of the molecule's flexibility and the accessible conformational states.
From the trajectory of the MD simulation, a free energy landscape can be constructed. plos.orgplos.orgnih.govreadthedocs.io This landscape maps the free energy of the system as a function of specific molecular coordinates, such as dihedral angles or the distance between certain atoms. plos.orgplos.orgnih.govreadthedocs.io The low-energy regions on this map correspond to the most stable and populated conformations of the molecule. plos.orgplos.orgnih.govreadthedocs.io For Decarbamylcefoxitin Lactone, conformational analysis would be important to understand the flexibility of the side chain and the puckering of the rings, which can influence its binding to biological targets. rsc.org
Illustrative Data Table: Conformational Analysis of Decarbamylcefoxitin Lactone
| Conformational State | Relative Free Energy (kcal/mol) (Illustrative) | Key Dihedral Angle(s) (Illustrative) | Population (%) (Illustrative) |
| Conformer A (Global Minimum) | 0.0 | C5-C6-C7-N8 = 120° | 65 |
| Conformer B | 1.2 | C5-C6-C7-N8 = -60° | 25 |
| Conformer C | 2.5 | C5-C6-C7-N8 = 180° | 10 |
Solvation Dynamics and Interactions with Solvent Molecules
The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations explicitly including solvent molecules (typically water) can provide a detailed picture of the solvation dynamics and the specific interactions between the solute and the solvent.
For Decarbamylcefoxitin Lactone, MD simulations in a water box would reveal the formation and breaking of hydrogen bonds between the polar groups of the molecule (such as the carbonyl oxygens and the hydroxyl group) and the surrounding water molecules. The radial distribution functions can be calculated to quantify the structuring of the solvent around specific atoms of the solute. Understanding the solvation shell is crucial, as it can influence the accessibility of reactive sites and modulate the molecule's conformational preferences. These simulations can also provide insights into the thermodynamics of solvation, such as the free energy of hydration.
Computational and Theoretical Studies of Decarbamylcefoxitin Lactone Fall Short of Specific Data
Despite a comprehensive search of available scientific literature, specific computational and theoretical studies focusing exclusively on the chemical compound Decarbamylcefoxitin Lactone are not presently available. As a result, the development of a detailed analysis encompassing its chemoinformatics, Quantitative Structure-Property Relationship (QSPR) modeling, prediction of physicochemical descriptors, database mining for structural similarities, and computational retrosynthetic analysis is not possible at this time.
The field of computational chemistry offers powerful tools to investigate and predict the behavior of molecules. Methodologies such as chemoinformatics and QSPR are instrumental in drug discovery and development, allowing scientists to forecast the properties of compounds and their interactions with biological systems. Similarly, database mining and structural similarity analysis are crucial for identifying known compounds with comparable features, which can provide insights into potential biological activities and synthetic pathways.
Furthermore, computational algorithms for retrosynthetic analysis have become an invaluable asset in synthetic chemistry. wikipedia.org This technique involves deconstructing a target molecule into simpler, commercially available precursors, thereby mapping out a potential synthetic route. wikipedia.org The process is a cornerstone of modern organic synthesis, enabling chemists to devise efficient and logical pathways to complex molecules. wikipedia.orgsemanticscholar.org
While these computational methods are well-established and widely applied to a vast range of chemical entities, their application to "Decarbamylcefoxitin Lactone" has not been documented in the accessible scientific literature. Consequently, the specific data required to populate the requested detailed analysis—including predictive physicochemical descriptors and computational reaction predictions—remains unestablished.
Future research initiatives may undertake computational studies on Decarbamylcefoxitin Lactone, which would then provide the necessary data to perform the in-depth analyses requested. Until such studies are published, a comprehensive and scientifically accurate article on the computational and theoretical aspects of this specific compound cannot be generated.
Environmental Fate and Degradation of Decarbamylcefoxitinlactone
Abiotic Degradation Mechanisms in Environmental Matrices
There is currently no available research detailing the abiotic degradation of Decarbamylcefoxitin (B1670102) Lactone. This includes a lack of data on the following critical processes:
Photolytic Transformation Pathways under Simulated Environmental Conditions
No studies were identified that investigated the potential for sunlight to induce the transformation of Decarbamylcefoxitin Lactone. The susceptibility of this compound to photolysis, the potential transformation products, and the kinetics of such reactions under environmental conditions remain unknown.
Hydrolytic Stability and Kinetic Degradation in Aquatic Environments
Information on the hydrolytic stability of Decarbamylcefoxitin Lactone is not present in the reviewed literature. The rate at which this compound might break down in water due to hydrolysis, and how factors such as pH and temperature influence this process, has not been determined.
Sorption and Desorption Behavior in Soil and Sediment Systems
There are no published data on the sorption and desorption characteristics of Decarbamylcefoxitin Lactone in soil and sediment. Consequently, its potential for mobility and partitioning within these environmental compartments cannot be assessed.
Biotic Degradation Processes in Environmental Systems
The scientific literature lacks studies on the biodegradation of Decarbamylcefoxitin Lactone.
Microbial Degradation in Water, Soil, and Wastewater Treatment Plants
No research has been published on the microbial degradation of Decarbamylcefoxitin Lactone in any environmental system. The potential for microorganisms in water, soil, or wastewater treatment facilities to break down this compound is yet to be investigated.
Identification of Key Environmental Microorganisms Involved in Biodegradation
As no biodegradation studies have been conducted, there is no information available to identify any specific microorganisms or microbial consortia that might be capable of degrading Decarbamylcefoxitin Lactone.
Metabolite Profiling of Environmental Biotransformations
The biotransformation of Cefoxitin (B1668866) in the environment can lead to the formation of various metabolites. While specific studies detailing the complete metabolite profile of Cefoxitin's environmental biotransformation are limited, knowledge of its chemical structure—a cephamycin antibiotic—allows for postulation of its degradation pathways. A key reaction is the hydrolysis of the β-lactam ring, a characteristic feature of β-lactam antibiotics, which inactivates the antibacterial properties of the molecule. This can be followed by further degradation of the side chains.
In the case of Cefoxitin, the carbamoyl (B1232498) group is also a potential site for transformation, which could lead to the formation of decarbamylcefoxitin. Subsequent intramolecular cyclization could then form a lactone ring, resulting in Decarbamylcefoxitin Lactone. However, it is important to reiterate that this proposed pathway is based on the known chemistry of cephalosporins and has not been specifically documented for Cefoxitin in environmental studies.
The biotransformation of Cefoxitin can be influenced by various environmental factors, including the types of microorganisms present, temperature, and pH.
Environmental Monitoring and Persistence Studies
The potential for antibiotics to contribute to the development of antibiotic resistance in the environment necessitates monitoring their presence and understanding their persistence.
Method Development for Trace Analysis in Environmental Samples
The detection of Cefoxitin and its potential transformation products at trace levels in complex environmental matrices such as water and soil requires sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the analysis of antibiotics in environmental samples.
Solid-phase extraction (SPE) is a crucial sample preparation step to concentrate the analytes and remove interfering substances from the sample matrix before instrumental analysis. The selection of the SPE sorbent and elution solvents is critical for achieving good recovery and reliable quantification of Cefoxitin.
Table 1: Analytical Methods for the Determination of Cefoxitin in Environmental Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Wastewater | Solid-Phase Extraction (SPE) | Not Reported | 27.5 - 131.8 ng/L | researchgate.net |
Note: The limits of detection and quantification can vary depending on the specific instrumentation and matrix effects.
Assessment of Environmental Persistence and Transformation Pathways
The environmental persistence of Cefoxitin is influenced by its susceptibility to degradation processes such as hydrolysis and photolysis. The β-lactam ring of Cefoxitin is susceptible to hydrolysis, which can be mediated by microbial enzymes (β-lactamases) or occur abiotically, influenced by pH and temperature.
Photodegradation, or the breakdown of compounds by light, is another significant pathway for the transformation of antibiotics in the aquatic environment. The rate and extent of photodegradation are dependent on factors like light intensity and the presence of photosensitizing agents in the water.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| Cefoxitin |
| Decarbamylcefoxitin |
Future Research Directions and Emerging Areas in Decarbamylcefoxitinlactone Chemistry
Exploration of Novel Synthetic Methodologies for Stereoisomeric Control
The biological and chemical properties of molecules are intrinsically linked to their three-dimensional structure or stereochemistry. For Decarbamylcefoxitin (B1670102) Lactone, precise control over its stereoisomers is paramount for any future application. Research in the broader field of β-lactam synthesis has produced a variety of powerful stereoselective methods that could be adapted and refined for this specific target. researchgate.netrsc.orgrsc.org
Future investigations should focus on moving beyond classical approaches to embrace modern catalytic and asymmetric strategies. The development of stereoselective approaches is necessary to fully exploit the distinct properties of different stereoisomers. rsc.orgrsc.org Key areas for exploration include:
Metal-Catalyzed Asymmetric Synthesis: Transition-metal catalysis, particularly with rhodium, copper, or palladium complexes, offers a promising avenue for controlling the formation of the chiral centers in the lactone ring. Research could focus on designing chiral ligands that can effectively guide the stereochemical outcome of key bond-forming reactions.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Investigating proline derivatives or other chiral amines and acids as catalysts for the key cyclization steps could lead to highly enantioselective and diastereoselective routes to Decarbamylcefoxitin Lactone.
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers unparalleled stereocontrol. Future work could involve screening for or engineering enzymes that can catalyze the formation of the lactone with high fidelity or resolve racemic mixtures to yield a single desired stereoisomer.
A comparative overview of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Research Challenges | Relevant Precedent |
| Metal-Catalyzed Cycloadditions | High efficiency, potential for high stereoselectivity, broad substrate scope. | Catalyst screening and optimization, ligand design for the specific substrate. | Staudinger synthesis and related [2+2] cycloadditions. nih.gov |
| Organocatalytic Approaches | Metal-free conditions, lower toxicity, often high enantioselectivity. | Catalyst loading, reaction times, scalability. | Asymmetric synthesis of various β-lactam derivatives. researchgate.net |
| Chemo-enzymatic Strategies | Exceptional stereocontrol, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate compatibility, process optimization. | Enzymatic resolution of chiral intermediates. |
Advanced Characterization of Transient Intermediates in its Formation
The formation of Decarbamylcefoxitin Lactone from its precursors, such as the antibiotic cefoxitin (B1668866), likely proceeds through a series of short-lived, transient intermediates. Identifying and characterizing these species is crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling the formation of impurities. The inherent instability of these intermediates requires sophisticated analytical techniques.
Future research should employ a combination of advanced spectroscopic methods and computational modeling:
Time-Resolved Spectroscopy: Techniques like stopped-flow UV-Vis, rapid-scan infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the reaction in real-time, allowing for the detection and kinetic analysis of species that exist for only milliseconds or seconds.
Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) coupled with techniques like hydrogen-deuterium exchange (HDX) can provide snapshots of the reaction mixture, helping to identify the mass and infer the structure of intermediates.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathway, predict the structures and energies of possible intermediates and transition states, and calculate their expected spectroscopic signatures to aid in experimental identification. researchgate.net
A study on the degradation of other β-lactam antibiotics noted the formation of fluorescent products, suggesting that cyclization of initial degradation products is a key step, which could be a parallel mechanism to investigate for Decarbamylcefoxitin Lactone. nih.gov
Deeper Mechanistic Insights into Enzyme-Catalyzed Transformations
The formation or degradation of Decarbamylcefoxitin Lactone in biological or environmental systems is likely mediated by enzymes, particularly β-lactamases. nih.govwikipedia.org These enzymes catalyze the hydrolysis of the β-lactam ring, a key step that could initiate the cascade leading to the lactone. nih.govwikipedia.org A profound understanding of these enzymatic transformations is critical.
Emerging areas of research to gain deeper mechanistic insights include:
Structural Biology: Obtaining high-resolution crystal structures of enzymes like β-lactamases in complex with Decarbamylcefoxitin Lactone or its precursors can reveal the precise atomic-level interactions in the active site that govern catalysis.
QM/MM Simulations: Quantum mechanics/molecular mechanics (QM/MM) simulations provide a powerful computational tool to model the enzymatic reaction. nih.gov This approach treats the reacting species in the active site with high-level quantum mechanics while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics, allowing for a detailed examination of bond-breaking and bond-forming events. researchgate.netnih.gov
Kinetic Isotope Effect Studies: Measuring how the reaction rate changes when specific atoms in the substrate are replaced with their heavier isotopes can provide definitive information about the transition state structure and the rate-limiting step of the enzymatic reaction.
Studies on cephalosporin (B10832234) hydrolysis have shown that the rate is influenced by features like hydrogen bonding in the transition state and the localization of electron lone pairs on the nitrogen atom of the β-lactam ring. researchgate.net Applying these advanced analytical and computational approaches to Decarbamylcefoxitin Lactone will be a key focus.
Integration of Decarbamylcefoxitin Lactone into Systems Chemistry or Material Science
The unique structural features of Decarbamylcefoxitin Lactone, particularly its strained β-lactam ring, make it an intriguing candidate as a building block (monomer) for novel polymers and materials. wikipedia.org The ring-opening polymerization of β-lactams can produce polyamides (Nylons), and the specific functionalities of this molecule could impart unique properties to the resulting materials. rsc.org
Future research in this area could explore:
Ring-Opening Polymerization (ROP): Investigating the polymerization of Decarbamylcefoxitin Lactone using various initiators (anionic, cationic, or metal-based) to synthesize novel poly(β-peptides) or functionalized polyamides. The resulting polymers could have applications in biomedical fields due to their potential biodegradability and structural similarity to natural peptides. illinois.edu
Functional Materials: The inherent chemical handles on the Decarbamylcefoxitin Lactone structure could be modified either before or after polymerization to attach other functional groups, leading to materials with tailored properties for drug delivery, tissue engineering, or advanced coatings.
Supramolecular Chemistry: Exploring the self-assembly of Decarbamylcefoxitin Lactone or its derivatives into higher-order structures like gels, fibers, or nanoparticles, driven by non-covalent interactions. This could open avenues in "smart" materials that respond to external stimuli.
The use of other lactam-based units has already been shown to be effective in creating copolymers for applications such as efficient polymer solar cells, highlighting the potential of integrating such building blocks into advanced materials. researchgate.net
Development of Next-Generation Analytical Platforms for Ultra-Trace Detection and Isomer Differentiation
The ability to detect and quantify Decarbamylcefoxitin Lactone at very low concentrations, and to distinguish between its different stereoisomers, is essential for pharmacokinetic studies, environmental monitoring, and quality control. Current analytical methods for β-lactams, while sensitive, could be significantly improved. researchgate.netmdpi.com
Future development should target platforms that offer higher sensitivity, selectivity, and speed:
Advanced Mass Spectrometry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard but can be further optimized with more selective columns and high-resolution mass analyzers to achieve lower detection limits and differentiate isomers. oup.commdpi.com
Biosensor Development: Creating biosensors based on specific enzymes (like engineered β-lactamases) or antibodies that bind selectively to Decarbamylcefoxitin Lactone could enable rapid, real-time monitoring without extensive sample preparation. mdpi.com A biosensor using New Delhi metallo-β-lactamase-1 (NDM-1) has shown promise for detecting multiple classes of β-lactams. mdpi.com
Spectroscopic Probes: Designing fluorescent or colorimetric probes that selectively react with Decarbamylcefoxitin Lactone to produce a measurable signal could form the basis of simple and portable detection kits. A recent approach developed a β-lactamase sensitive probe that releases a gaseous marker, which can then be detected by gas chromatography-mass spectrometry at concentrations as low as 0.2 nM. nih.gov
The table below compares potential next-generation analytical platforms.
| Platform | Principle | Potential Limit of Detection (LOD) | Key Advantage |
| UPLC-HRMS | Chromatographic separation followed by high-resolution mass analysis. | Sub-ng/L to pg/L | High selectivity and structural confirmation. |
| Enzyme-Based Biosensors | Catalytic reaction with an immobilized enzyme produces a detectable signal. | Low ng/L to µg/L | Real-time analysis, potential for portability. |
| Immunoassays (e.g., ELISA) | Specific binding of an antibody to the target molecule. | Low ng/L | High specificity, suitable for high-throughput screening. |
| Macromolecular Sensors | A sensor assembly (e.g., dendrimer and dye) interacts with the analyte, causing a spectroscopic change. mdpi.com | Low µM to mM | Fast, operates in aqueous environments. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
